molecular formula C10H8BrNO B8810185 2-Bromo-3-methoxyquinoline

2-Bromo-3-methoxyquinoline

Cat. No.: B8810185
M. Wt: 238.08 g/mol
InChI Key: XUZUQWQMWWARTJ-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyquinoline is a brominated quinoline derivative featuring a bromine atom at the 2-position and a methoxy group at the 3-position of the fused benzene-pyridine scaffold. Brominated quinolines are pivotal intermediates in medicinal chemistry, particularly in synthesizing antitubercular agents and other pharmaceuticals .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-3-methoxyquinoline

InChI

InChI=1S/C10H8BrNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3

InChI Key

XUZUQWQMWWARTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2N=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent configurations:

Compound Name Molecular Formula Bromine Position Methoxy Position Additional Substituents Key Applications/Notes
2-Bromo-3-methoxyquinoline* C₁₀H₈BrNO 2 3 None Synthetic intermediate, medicinal chemistry
3-Bromo-2-methoxyquinoline C₁₀H₈BrNO 3 2 None Electrophilic substitutions, drug discovery
6-Bromo-3-ethyl-2-methoxyquinoline C₁₂H₁₁BrNO 6 2 Ethyl group at 3 Anti-TB drug derivatives
3-Benzyl-6-bromo-2-methoxyquinoline C₁₇H₁₄BrNO 6 2 Benzyl group at 3 Enhanced steric hindrance, pharmaceuticals
5-Bromo-8-methoxy-2-methylquinoline C₁₁H₁₀BrNO 5 8 Methyl group at 2 Material science, medicinal research
4-Bromo-3-chloroquinoline C₉H₅BrClN 4 - Chlorine at 3 Cross-coupling reactions

*Hypothetical structure inferred from analogues.

Key Observations:
  • Substituent Positioning: The reactivity and biological activity of brominated quinolines are highly sensitive to substituent positions. For example, 3-bromo-2-methoxyquinoline has reversed bromine and methoxy positions compared to the target compound, altering its electronic profile and nucleophilic attack susceptibility.
  • Halogen Diversity: The presence of chlorine in 4-bromo-3-chloroquinoline introduces greater electronegativity, enhancing stability in polar solvents but complicating synthetic pathways .

Physicochemical Properties

Property 3-Bromo-2-methoxyquinoline 3-Benzyl-6-bromo-2-methoxyquinoline 5-Bromo-8-methoxy-2-methylquinoline
Molecular Weight (g/mol) 238.08 328.20 252.11
Solubility Soluble in ethanol, CH₂Cl₂ Limited water solubility Soluble in organic solvents
Boiling Point Not reported Not reported Not reported
Reactivity Electrophilic substitutions Suzuki coupling, medicinal derivatives Nucleophilic substitutions
  • Solubility Trends : Methoxy groups generally enhance solubility in polar solvents, but bulky substituents like benzyl reduce aqueous solubility .
  • Reactivity: Bromine at the 2- or 3-position (as in 3-bromo-2-methoxyquinoline) facilitates cross-coupling reactions, while methyl or ethyl groups (e.g., in 5-bromo-8-methoxy-2-methylquinoline) alter steric accessibility .

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